molecular formula C9H6N2OS2 B13951468 5-Isothiocyanato-4-methoxy-1,3-benzothiazole CAS No. 208458-63-3

5-Isothiocyanato-4-methoxy-1,3-benzothiazole

Katalognummer: B13951468
CAS-Nummer: 208458-63-3
Molekulargewicht: 222.3 g/mol
InChI-Schlüssel: GZUPOWBAWQTSTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Isothiocyanato-4-methoxy-1,3-benzothiazole is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an isothiocyanate group (-N=C=S) and a methoxy group (-OCH3) attached to the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isothiocyanato-4-methoxy-1,3-benzothiazole typically involves the reaction of 4-methoxy-1,3-benzothiazole with thiophosgene (CSCl2) or other isothiocyanate precursors. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

    Starting Material: 4-methoxy-1,3-benzothiazole

    Reagent: Thiophosgene (CSCl2) or other isothiocyanate precursors

    Solvent: Anhydrous solvents like dichloromethane (DCM) or chloroform

    Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to moderate heating

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Isothiocyanato-4-methoxy-1,3-benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzothiazole ring can undergo reduction to form dihydrobenzothiazoles.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents like DCM or ethanol, room temperature to mild heating.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), anhydrous conditions.

Major Products

    Substitution Reactions: Thioureas, carbamates, dithiocarbamates

    Oxidation Reactions: Aldehydes, carboxylic acids

    Reduction Reactions: Dihydrobenzothiazoles

Wissenschaftliche Forschungsanwendungen

5-Isothiocyanato-4-methoxy-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: Used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 5-Isothiocyanato-4-methoxy-1,3-benzothiazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The isothiocyanate group can react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity.

    Pathways Involved: The compound can induce oxidative stress and apoptosis in cells by generating reactive oxygen species (ROS) and activating apoptotic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxy-1,3-benzothiazole: Lacks the isothiocyanate group, making it less reactive in nucleophilic substitution reactions.

    5-Isothiocyanato-1,3-benzothiazole: Lacks the methoxy group, which affects its solubility and reactivity.

    2-Isothiocyanato-1,3-benzothiazole: Different position of the isothiocyanate group, leading to different reactivity and biological activity.

Uniqueness

5-Isothiocyanato-4-methoxy-1,3-benzothiazole is unique due to the presence of both the isothiocyanate and methoxy groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

208458-63-3

Molekularformel

C9H6N2OS2

Molekulargewicht

222.3 g/mol

IUPAC-Name

5-isothiocyanato-4-methoxy-1,3-benzothiazole

InChI

InChI=1S/C9H6N2OS2/c1-12-9-6(10-4-13)2-3-7-8(9)11-5-14-7/h2-3,5H,1H3

InChI-Schlüssel

GZUPOWBAWQTSTF-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC2=C1N=CS2)N=C=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.